molecular formula C18H16N6O2S B10981297 3,3'-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one]

3,3'-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one]

Cat. No.: B10981297
M. Wt: 380.4 g/mol
InChI Key: RREHHJMFVWRUNS-UHFFFAOYSA-N
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Description

3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one] is a compound that features a sulfanediyl bridge connecting two benzotriazole moieties. Benzotriazole derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material sciences due to their unique physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one] typically involves the reaction of 1H-benzotriazole with appropriate sulfanediyl and propanone precursors. The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or electron-withdrawing group, an anion precursor, and a radical precursor . The preparation methods often involve the use of coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for benzotriazole derivatives, including 3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one], often involve large-scale synthesis using readily available starting materials and efficient catalytic processes. The use of solid-phase peptide synthesis (SPPS) techniques and other high-throughput methods can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzotriazole derivatives. These products have significant applications in medicinal chemistry and material sciences .

Mechanism of Action

The mechanism of action of 3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one] involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16N6O2S

Molecular Weight

380.4 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-3-[3-(benzotriazol-1-yl)-3-oxopropyl]sulfanylpropan-1-one

InChI

InChI=1S/C18H16N6O2S/c25-17(23-15-7-3-1-5-13(15)19-21-23)9-11-27-12-10-18(26)24-16-8-4-2-6-14(16)20-22-24/h1-8H,9-12H2

InChI Key

RREHHJMFVWRUNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CCSCCC(=O)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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